molecular formula C22H26N2O4 B12813510 methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

Cat. No.: B12813510
M. Wt: 382.5 g/mol
InChI Key: MUVGVMUWMAGNSY-LSWCLGNZSA-N
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Description

Methyl (E)-2-[(3S,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate: is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-[(3S,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The spirocyclic structure is formed by a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.

    Ethenyl Group Introduction: The ethenyl group can be introduced via a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst.

    Methoxyprop-2-enoate Formation: The final step involves the esterification of the compound with methoxyprop-2-enoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its biological activity.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity make it suitable for the production of advanced materials.

Mechanism of Action

The mechanism of action of methyl (E)-2-[(3S,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The ethenyl group can participate in π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-2-[(3S,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate
  • Methyl (E)-2-[(3S,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate

Uniqueness

The uniqueness of methyl (E)-2-[(3S,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate lies in its spiro structure, which imparts distinct chemical and biological properties. This structure differentiates it from other indole derivatives, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (E)-2-[(3S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14?,15-,19-,22-/m0/s1

InChI Key

MUVGVMUWMAGNSY-LSWCLGNZSA-N

Isomeric SMILES

CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC

Canonical SMILES

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC

Origin of Product

United States

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